molecular formula C40H41N5O8 B14803984 4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid

4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid

Cat. No.: B14803984
M. Wt: 719.8 g/mol
InChI Key: IBRKWUQNLNDWMK-DFRLRCAJSA-N
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Description

4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid involves several steps, including the protection of amino groups, formation of amide bonds, and introduction of cyano and methoxynaphthyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxynaphthyl group could yield a naphthoquinone derivative, while reduction of the cyano group could yield an amine.

Scientific Research Applications

4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid include other benzo[b][1,4]diazepine derivatives with different substituents and stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C40H41N5O8

Molecular Weight

719.8 g/mol

IUPAC Name

4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]benzoic acid

InChI

InChI=1S/C40H41N5O8/c1-23-34(42-35(46)24(2)43(6)39(51)53-40(3,4)5)37(48)44(22-30-29-11-9-8-10-26(29)17-19-33(30)52-7)31-18-12-25(21-41)20-32(31)45(23)36(47)27-13-15-28(16-14-27)38(49)50/h8-20,23-24,34H,22H2,1-7H3,(H,42,46)(H,49,50)/t23-,24-,34-/m0/s1

InChI Key

IBRKWUQNLNDWMK-DFRLRCAJSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N(C2=C(N1C(=O)C3=CC=C(C=C3)C(=O)O)C=C(C=C2)C#N)CC4=C(C=CC5=CC=CC=C54)OC)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC1C(C(=O)N(C2=C(N1C(=O)C3=CC=C(C=C3)C(=O)O)C=C(C=C2)C#N)CC4=C(C=CC5=CC=CC=C54)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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